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Compound of Interest

Compound Name: DiaPep277

Cat. No.: B3062130

Technical Support Center: DiaPep277 Research
Program

This technical support center provides guidance and answers frequently asked questions
regarding the methodological flaws identified in the DiaPep277 research program. The
information is intended for researchers, scientists, and drug development professionals who
may be referencing or continuing work based on the DiaPep277 studies.

Troubleshooting Guides and FAQs

Q1: What was the intended therapeutic mechanism of DiaPep277?

Al: DiaPep277 is a 24-amino-acid peptide derived from the human 60 kDa heat shock protein
(HSP60).[1] It was developed as an immunomodulatory drug to treat type 1 diabetes.[2] The
proposed mechanism of action was to suppress the autoimmune T-cell response that leads to
the destruction of insulin-producing beta cells in the pancreas.[1][3] By modulating the immune
system rather than causing general immunosuppression, it was hoped that DiaPep277 could
preserve endogenous insulin production in newly diagnosed patients.[1][4]

Q2: What were the primary clinical trials investigating DiaPep2777?

A2: The main clinical trials for DiaPep277 were the Phase 3 trials known as DIA-AID 1 and
DIA-AID 2.[5] These were designed as multinational, randomized, double-blind, placebo-
controlled studies to evaluate the safety and efficacy of DiaPep277 in patients with newly
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diagnosed type 1 diabetes.[6] The primary efficacy endpoint was the change from baseline in
glucagon-stimulated C-peptide secretion, a measure of pancreatic beta-cell function.[6][7]

Q3: What were the major methodological flaws in the DiaPep277 research program?

A3: The core methodological flaw was not in the scientific design of the experiments but in
deliberate "serious misconduct” during the clinical trials.[8][9] Hyperion Therapeutics, which
acquired Andromeda Biotech (the original developer of DiaPep277), discovered that
Andromeda employees had colluded with a third-party biostatistics firm.[8][10] This collusion
involved:

e Improper Un-blinding of Trial Data: The teams inappropriately accessed un-blinded data from
the ongoing DIA-AID 1 and DIA-AID 2 trials.[5][8]

o Data Manipulation: The un-blinded data was used to manipulate the analyses to achieve a
favorable result for DiaPep277.[8][10]

o Selective Patient Exclusion: Patients were selectively excluded from the analysis based on
their un-blinded data to bias the outcome and show a statistically significant positive effect of
the drug.[5]

Q4: What were the consequences of this misconduct?
A4: The discovery of this misconduct led to several significant consequences:

o Termination of the DiaPep277 Program: Hyperion Therapeutics terminated the development
of DiaPep277, stating there was "no viable regulatory path forward".[8][9]

o Retraction of Published Data: The key publication reporting the results of the DIA-AID 1 trial
in the journal Diabetes Care was retracted by the authors.[10][11]

o Legal Action: The misconduct led to legal disputes between Hyperion Therapeutics and Clal
Biotechnology Industries, the former parent company of Andromeda.[2]

Q5: Is any of the data from the DiaPep277 trials reliable?
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A5: Due to the deliberate data manipulation, the efficacy data from the DIA-AID 1 trial, and
potentially the DIA-AID 2 trial, should be considered unreliable.[5] Hyperion did state they
would complete the DIA-AID 2 trial to gather data on the natural history of type 1 diabetes, but
not for the purpose of seeking regulatory approval for DiaPep277.[8] Researchers should
exercise extreme caution when referencing any efficacy outcomes from these trials.

Data Presentation

The following tables summarize the reported but now retracted and unreliable efficacy data
from the DIA-AID 1 trial. This data is presented for informational purposes to understand what
was initially claimed before the misconduct was revealed.

Table 1: Reported Primary Efficacy Endpoint in DIA-AID 1 (Retracted Data)

Change in
. Glucagon- Relative
Analysis Treatment .
] Stimulated C- Treatment P-value
Population Group

Peptide AUC Effect
from Baseline

. Maintained
Modified Intent- ) . ]
DiaPep277 higher C-peptide  23.4% 0.037
to-Treat (mITT) )
secretion
Maintained
Per-Protocol ) . )
PP) DiaPep277 higher C-peptide  29.2% 0.011
secretion

Data from the retracted publication in Diabetes Care (2014;37:1392-1400).[6][7]

Table 2: Reported Secondary Efficacy Endpoints in DIA-AID 1 (Retracted Data)
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. Analysis DiaPep277

Endpoint . Placebo Group P-value
Population Group

Maintained

Target HbAlc miTT 56% 44% 0.03

(£7%)

Maintained

Target HbAlc PP 60% 45% 0.0082

(S7%)

Entered Partial
PP 42% 30% 0.035

Remission

Data from the retracted publication in Diabetes Care (2014;37:1392-1400).[6][7]
Experimental Protocols
DIA-AID 1 and DIA-AID 2 Clinical Trial Design (Intended Protocol)

« Study Design: Multinational, phase 3, balanced-randomized, double-blind, placebo-
controlled, parallel-group clinical study.[6]

o Participants: 457 newly diagnosed type 1 diabetes patients, aged 16-45 years.[6]

e Inclusion Criteria: Diagnosis of type 1 diabetes within 3 months of screening, insulin
dependency, fasting C-peptide levels = 0.22 nmol/L, and presence of at least one diabetes-
related autoantibody.[12]

» Randomization: Patients were randomized to receive either DiaPep277 or a placebo.[6]

o Treatment Regimen: Subcutaneous injections of DiaPep277 (1.0 mg) or placebo quarterly
for a duration of 2 years.[6][12]

o Primary Efficacy Endpoint: The change from baseline in the area under the curve (AUC) of
glucagon-stimulated C-peptide secretion at 24 months.[6][12]
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e Secondary Efficacy Endpoints: Change in mixed-meal stimulated C-peptide secretion,
change in fasting C-peptide, and achieving a target HbAlc of <7%.[6][7]

Mandatory Visualizations
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Proposed Signaling Pathway of DiaPep277
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Caption: Proposed immunomodulatory pathway of DiaPep277.
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Caption: Intended workflow of the DIA-AID clinical trials.
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Caption: Logical flow of the methodological misconduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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